molecular formula C14H12N6OS B3258475 2-(1-phenyltetrazol-5-yl)sulfanyl-N-pyridin-3-ylacetamide CAS No. 304863-72-7

2-(1-phenyltetrazol-5-yl)sulfanyl-N-pyridin-3-ylacetamide

Cat. No. B3258475
CAS RN: 304863-72-7
M. Wt: 312.35 g/mol
InChI Key: MZAGVBVKDOWAEV-UHFFFAOYSA-N
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Description

The compound “2-(1-phenyltetrazol-5-yl)sulfanyl-N-pyridin-3-ylacetamide” is a chemical compound with a molecular formula of C9H10N4OS . It is a derivative of tetrazole, a class of compounds that have a wide spectrum of pharmacological activity .


Synthesis Analysis

The synthesis of such compounds typically involves the reaction of chloroacetamidothiazole with 5-aryltetrazoles and 5-mercaptotetrazoles . This reaction yields 2-(5-aryltetrazol-2-yl)- and 2-(1H-tetrazol-5-ylsulfanyl)-N-thiazol-2-ylacetamides .


Molecular Structure Analysis

The molecular structure of this compound includes a tetrazole ring, which is bioisosteric to the carboxyl group. This makes tetrazole derivatives convenient building blocks in the synthesis of structures with high biological activity .


Physical And Chemical Properties Analysis

The compound has a density of 1.4±0.1 g/cm3, a boiling point of 438.6±47.0 °C at 760 mmHg, and a flash point of 219.0±29.3 °C . It has 5 hydrogen bond acceptors, 1 hydrogen bond donor, and 4 freely rotating bonds .

Scientific Research Applications

Computational and Theoretical Chemistry

This compound has been studied in the field of computational and theoretical chemistry . It has been used in the synthesis of novel bis-tetrazole acetamides, which exhibit greater density, heats of formation, and oxygen balance compared to their carbocyclic counterparts . The observed LUMO/HOMO energies and charge transfer within the molecule have been analyzed .

Anti-Cancer Potential

Molecular docking studies have been conducted to investigate the anti-cancer potential of synthesized heterocyclic compounds against caspase 3, NF-KAPPA-B, and P53 protein . The compound demonstrated a potent interaction with TP53 and NF-KAPPA-B, indicating its potential as a therapeutic agent against these proteins .

Energetic Materials

Theoretical studies of oxygen balance and nitrogen percentage suggest that these molecules can be utilized as energetic materials . This is due to their high density and heat of formation .

Biological Activity

Tetrazoles, including this compound, have a wide range of biological activities, including antibacterial, antifungal, antitumor, analgesic, anti­nociceptive, antimycobacterial, antidiabetic, anticonvulsant, cyclooxygenase inhibitory, anti-inflammatory, and antihypertensive activities .

Material Chemistry

Tetrazoles, including this compound, are currently of interest in the field of material chemistry . They act as nonclassical bioisosteres of carboxylic acids due to their near pKa values .

Medicinal Chemistry

In the field of medicinal chemistry, tetrazoles are of interest due to their diverse biological applications . They allow medicine molecules to penetrate more easily through cell membranes .

Future Directions

The future directions for this compound could involve further exploration of its potential pharmacological activities. Given the wide range of activities exhibited by tetrazole derivatives, this compound could be a promising candidate for drug development .

properties

IUPAC Name

2-(1-phenyltetrazol-5-yl)sulfanyl-N-pyridin-3-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N6OS/c21-13(16-11-5-4-8-15-9-11)10-22-14-17-18-19-20(14)12-6-2-1-3-7-12/h1-9H,10H2,(H,16,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZAGVBVKDOWAEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=NN=N2)SCC(=O)NC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401192672
Record name 2-[(1-Phenyl-1H-tetrazol-5-yl)thio]-N-3-pyridinylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401192672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1-phenyltetrazol-5-yl)sulfanyl-N-pyridin-3-ylacetamide

CAS RN

304863-72-7
Record name 2-[(1-Phenyl-1H-tetrazol-5-yl)thio]-N-3-pyridinylacetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=304863-72-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[(1-Phenyl-1H-tetrazol-5-yl)thio]-N-3-pyridinylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401192672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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